molecular formula C16H15N5O2 B2619011 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1334370-39-6

6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2619011
CAS No.: 1334370-39-6
M. Wt: 309.329
InChI Key: YJCGOYCSOVIOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound featuring a benzimidazole moiety, an azetidine ring, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole derivative, which is then coupled with an azetidine intermediate. The final step involves the formation of the pyridazinone ring under specific reaction conditions, such as refluxing in ethanol and dimethylformamide (DMF) with appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is unique due to its combination of the benzimidazole, azetidine, and pyridazinone moieties.

Properties

IUPAC Name

6-[3-(1H-benzimidazol-2-yl)azetidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-20-14(22)7-6-13(19-20)16(23)21-8-10(9-21)15-17-11-4-2-3-5-12(11)18-15/h2-7,10H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCGOYCSOVIOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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